molecular formula C22H23Cl2N3O5S B2819040 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329883-25-1

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2819040
CAS No.: 1329883-25-1
M. Wt: 512.4
InChI Key: PFVDATTXRBZRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with chloro and methoxy groups at positions 7 and 4, respectively. The molecule also contains a benzo[d][1,3]dioxole (methylenedioxyphenyl) carboxamide moiety linked to a morpholinoethylamine group, with the hydrochloride salt enhancing solubility and stability.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S.ClH/c1-28-17-5-3-15(23)20-19(17)24-22(32-20)26(7-6-25-8-10-29-11-9-25)21(27)14-2-4-16-18(12-14)31-13-30-16;/h2-5,12H,6-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVDATTXRBZRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of chloro-methoxybenzothiazole, benzo[d][1,3]dioxole carboxamide, and morpholinoethyl groups. Key comparisons with analogues include:

Compound Name/Class Key Substituents/Features Molecular Formula Biological Activity (IC50 or Other) Reference
N'-(4-Chlorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide Chlorophenyl, trifluoromethyl, carbohydrazide C20H16ClF3N3O2S Not specified
2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropane hydrazonoyl chlorides (e.g., 7b) Phenylthiazole, hydrazonoyl chloride C20H17ClN4OS HepG-2 IC50: 1.61 ± 1.92 µg/mL
N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (e.g., 6a,b) Morpholinyl-thioxoacetamide, benzylthiazole C16H18N3O2S2 (varies by R-group) Not specified
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide Benzo[d][1,3]dioxole, benzoylphenylthiazole C27H21N2O4S Not specified

Key Observations :

  • Chloro and Methoxy Groups : The 7-chloro-4-methoxy substitution on benzothiazole distinguishes the target compound from ’s trifluoromethyl-containing analogues, which may alter electronic properties and binding affinity .
  • Morpholinoethyl vs. Morpholinyl-Thioxoacetamide: The target’s morpholinoethyl group (vs. thioxoacetamide-linked morpholine in ) likely enhances solubility and membrane permeability due to the ethylamine spacer .
  • Benzo[d][1,3]dioxole Carboxamide : Similar to ’s derivatives, this moiety may confer metabolic stability or modulate pharmacokinetics compared to simple phenyl groups .

Physical Properties :

  • Solubility : The hydrochloride salt likely improves aqueous solubility relative to neutral morpholine derivatives (e.g., ’s thioxoacetamides) .

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm amide/ether linkages. Aromatic proton signals in δ 6.8–8.2 ppm and morpholine protons at δ 2.5–3.5 ppm are diagnostic .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the molecular formula .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify trace impurities .

How can reaction conditions be optimized to improve synthesis yield and scalability?

Q. Advanced

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction to remove residues. Dichloromethane is preferred for acid-sensitive steps .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings in benzo[d]thiazol formation, with ligand optimization (e.g., SPhos) to reduce side reactions .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling), enabling gram-scale synthesis with >80% yield .
  • DoE (Design of Experiments) : Multivariate analysis to identify critical parameters (e.g., pH, temp.) and interactions affecting yield .

What computational methods predict the compound’s reactivity and binding interactions with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict stability and regioselectivity in substitution reactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase targets (e.g., PI3K/AKT pathway) based on morpholinoethyl and benzothiazol motifs .
  • MD simulations : Assess solvation effects and conformational flexibility of the dioxole-carboxamide group in aqueous environments .

How can contradictory bioactivity data across studies be systematically resolved?

Q. Advanced

  • Assay standardization : Compare IC50_{50} values using consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Orthogonal validation : Pair in vitro enzyme assays (e.g., fluorescence polarization) with cellular viability assays (MTT/WST-1) to confirm target-specific effects .
  • Meta-analysis : Aggregate data from structurally analogous compounds (Table 1) to identify trends in substituent-activity relationships .

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound SubstituentsTargetIC50_{50} (nM)Reference
7-Chloro, 4-methoxy, morpholinoethylPI3Kδ12.5 ± 1.2
6-Fluoro, 4-ethoxy, diethylaminoethylEGFR45.0 ± 3.8
5-Nitro, 3-morpholinopropylHDAC6280 ± 22

What strategies mitigate challenges in isolating the hydrochloride salt form?

Q. Advanced

  • Counterion screening : Test alternative acids (e.g., HCl vs. trifluoroacetic acid) for crystallinity and hygroscopicity .
  • Anti-solvent precipitation : Gradually add tert-butyl methyl ether to crude reaction mixtures to induce crystallization .
  • Lyophilization : For lab-scale purification, freeze-drying aqueous solutions under reduced pressure ensures high purity (>98%) .

How do structural modifications influence the compound’s pharmacokinetic properties?

Q. Advanced

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce cLogP from ~3.5 to <2.5, improving aqueous solubility .
  • Metabolic stability : Replace metabolically labile morpholinoethyl groups with piperazine derivatives to enhance microsomal half-life (t1/2_{1/2} > 60 min) .
  • Plasma protein binding : Use SPR (Surface Plasmon Resonance) to quantify albumin binding, guiding substituent changes to reduce unbound fraction .

What in vivo models are appropriate for evaluating therapeutic potential?

Q. Advanced

  • Xenograft models : Immunocompromised mice (e.g., BALB/c nude) implanted with human cancer cell lines (e.g., A549 lung carcinoma) to assess tumor growth inhibition .
  • Pharmacokinetic profiling : Serial blood sampling post-IV/oral dosing to calculate AUC, Cmax_{max}, and bioavailability (>30% target) .
  • Toxicology screening : Rodent models for hepatic/renal toxicity markers (ALT, BUN) at 10× therapeutic dose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.